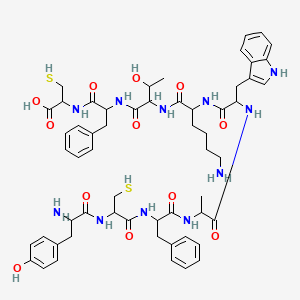![molecular formula C9H6Br2N2O2 B12116009 (6,8-Dibromoimidazo[1,2-a]pyridin-2-yl)acetic acid CAS No. 59128-16-4](/img/structure/B12116009.png)
(6,8-Dibromoimidazo[1,2-a]pyridin-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo[1,2-a]pyridine-2-acetic acid, 6,8-dibromo- is a compound belonging to the imidazo[1,2-a]pyridine family, which is known for its broad spectrum of biological activities. This compound is characterized by the presence of two bromine atoms at the 6 and 8 positions of the imidazo[1,2-a]pyridine ring, which can significantly influence its chemical reactivity and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine derivatives typically involves the condensation of 2-aminopyridine with various substrates, such as carbonyl compounds or alkenes. For the specific synthesis of imidazo[1,2-a]pyridine-2-acetic acid, 6,8-dibromo-, a multi-step process is often employed. This process may include:
Step 1: Bromination of the imidazo[1,2-a]pyridine core at the 6 and 8 positions using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Step 2: Introduction of the acetic acid moiety through a reaction with a suitable acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine or triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient bromination and acylation steps, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Imidazo[1,2-a]pyridine-2-acetic acid, 6,8-dibromo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms at the 6 and 8 positions can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Imidazo[1,2-a]pyridine-2-acetic acid, 6,8-dibromo- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of imidazo[1,2-a]pyridine-2-acetic acid, 6,8-dibromo- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine atoms can enhance its binding affinity and selectivity towards these targets. The compound may exert its effects through the modulation of signaling pathways, inhibition of enzyme activity, or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-a]pyridine: The parent compound without bromine substitutions.
Imidazo[1,2-a]pyridine-2-carboxylic acid: A similar compound with a carboxylic acid group instead of an acetic acid moiety.
6-Bromoimidazo[1,2-a]pyridine: A derivative with a single bromine atom at the 6 position.
Uniqueness: Imidazo[1,2-a]pyridine-2-acetic acid, 6,8-dibromo- is unique due to the presence of two bromine atoms, which can significantly influence its chemical reactivity and biological properties. This makes it a valuable compound for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
59128-16-4 |
|---|---|
Molekularformel |
C9H6Br2N2O2 |
Molekulargewicht |
333.96 g/mol |
IUPAC-Name |
2-(6,8-dibromoimidazo[1,2-a]pyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H6Br2N2O2/c10-5-1-7(11)9-12-6(2-8(14)15)4-13(9)3-5/h1,3-4H,2H2,(H,14,15) |
InChI-Schlüssel |
NBIKVFATUJTDBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=NC(=CN2C=C1Br)CC(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[(2,5-dimethylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12115934.png)
![2-Propanol, 1-[[2-(dimethylamino)ethyl]amino]-](/img/structure/B12115945.png)


![4-Piperidinamine, 1-[1-(3,4-difluorophenyl)ethyl]-](/img/structure/B12115955.png)
![2-Propen-1-amine, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B12115963.png)


![2,2,4-trimethyl-2H-benzo[b]pyran](/img/structure/B12115968.png)



![3-(3-hydroxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12115995.png)
